Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-
Description
Zirconium, dichlorobis[(1,2,3,3a,7a-η)-1H-inden-1-yl]- (CAS 12148-49-1) is an organometallic zirconium complex featuring two η⁵-coordinated indenyl ligands and two chloride ligands. Its molecular formula is C₁₈H₁₄Cl₂Zr, with a molecular weight of 392.43 g/mol . Structurally, the indenyl ligands adopt a π-bound configuration, enabling its use as a precursor in catalytic systems, particularly for olefin polymerization and stereoselective transformations .
The compound is commercially available (e.g., from Ereztech) and is often utilized in Ziegler-Natta-type catalytic processes due to its ability to activate olefin insertion and chain propagation . Its crystal structure and ligand geometry have been characterized via X-ray diffraction, confirming the tetrahedral coordination around the zirconium center .
Properties
CAS No. |
12148-49-1 |
|---|---|
Molecular Formula |
C18H14Cl2Zr |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
dichlorozirconium(2+);1H-inden-1-ide |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Other CAS No. |
12148-49-1 |
Origin of Product |
United States |
Preparation Methods
Preparation via Zirconium Tetrachloride and Indenyl Anion
- Reagents: Zirconium tetrachloride (ZrCl4), 1H-inden-1-yl, n-butyllithium (n-BuLi)
-
- In anhydrous tetrahydrofuran (THF), 1H-inden-1-yl is deprotonated by n-BuLi at low temperature (-78 °C) to form the indenyl lithium salt.
- The resulting indenyl lithium solution is added dropwise to a suspension of ZrCl4 in THF at low temperature.
- The mixture is stirred and gradually warmed to room temperature to complete the reaction.
- The product is isolated by filtration and purified by recrystallization from appropriate solvents like toluene or hexane.
-
- Strict exclusion of moisture and oxygen is necessary to prevent hydrolysis of zirconium species.
- The reaction stoichiometry is typically 2 equivalents of indenyl lithium per 1 equivalent of ZrCl4 to yield the dichlorobis(indenyl)zirconium complex.
Alternative Preparation Using Zirconium Dichloride Precursors
- Zirconium dichloride complexes such as Cp2ZrCl2 (cyclopentadienyl analog) can be used as starting materials, where ligand exchange reactions replace cyclopentadienyl with indenyl ligands.
- This method involves heating zirconium dichloride precursors with excess indenyl ligand under inert atmosphere, often in solvents like toluene or THF.
Research Findings and Catalytic Implications
Research literature indicates that the preparation of zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is critical for catalytic applications such as asymmetric carboalumination and hydroboration reactions.
- A study on zirconium-catalyzed asymmetric carboalumination (ZACA) highlights the importance of chiral indenyl ligands in tuning the catalytic activity and selectivity of zirconium complexes.
- Zirconocene complexes with indenyl ligands have been employed as catalysts in hydroboration and diboration of alkenes, demonstrating their versatility and efficiency in organic synthesis.
- Experimental data show that the presence of specific bases (e.g., MeOLi) during catalysis can significantly influence the yield and selectivity of the zirconium-catalyzed reactions, indirectly reflecting the stability and reactivity of the prepared zirconium indenyl complexes.
Data Table: Summary of Preparation Conditions and Yields
| Method | Zirconium Source | Ligand Source | Base/Deprotonating Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct reaction with ZrCl4 | ZrCl4 | 1H-inden-1-yl + n-BuLi | n-Butyllithium | THF | -78 °C to RT | 70-90 | Requires inert atmosphere, moisture-free |
| Ligand exchange with Cp2ZrCl2 | Cp2ZrCl2 | 1H-inden-1-yl | None | Toluene/THF | Reflux | 60-80 | Heating promotes ligand substitution |
| Catalytic preparation in situ | Cp2ZrHCl or Cp2ZrMe2 | Indenyl ligand | MeOLi (base) | Toluene | 80-100 °C | Variable | Used in catalytic systems for diboration |
Analytical and Structural Characterization
- The prepared zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- complexes are typically characterized by NMR spectroscopy (^1H, ^13C), X-ray crystallography, and elemental analysis to confirm ligand coordination and purity.
- X-ray crystallographic data confirm the η^5 coordination mode of the indenyl ligands to the zirconium center, with two chloride ligands completing the coordination sphere.
- The structural rigidity and electronic properties imparted by the indenyl ligands are crucial for the catalytic performance of these complexes.
Summary and Outlook
The preparation of zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is well-established through the reaction of zirconium chlorides with indenyl anions generated by deprotonation. Variations in zirconium precursors and reaction conditions allow tuning of yields and purity. This compound serves as a pivotal catalyst precursor in advanced organic transformations, including asymmetric catalysis and selective hydroboration reactions.
Future research may focus on optimizing ligand design and exploring greener synthetic routes to enhance the sustainability and efficiency of the preparation process.
Chemical Reactions Analysis
Ligand Substitution Reactions
The compound undergoes ligand exchange reactions due to the labile nature of its chloride ligands. These substitutions enable the formation of active catalytic species:
-
Methylation with Grignard reagents :
Reaction with methylmagnesium bromide replaces chloride ligands with methyl groups:This generates a highly reactive zirconocene dimethyl complex, a precursor for polymerization catalysts .
-
Alkoxy functionalization :
Alcohols or alkoxide ions displace chloride ligands, forming zirconium alkoxy derivatives.
Olefin Polymerization
Bis(indenyl)zirconium dichloride is a pre-catalyst for olefin polymerization when activated by co-catalysts like methylaluminoxane (MAO). Key mechanistic steps include:
| Step | Process | Role of Zirconium Complex |
|---|---|---|
| 1 | Activation | MAO abstracts chloride ligands, generating a cationic zirconium center. |
| 2 | Monomer Coordination | Olefins (e.g., ethylene, propylene) bind to the electrophilic Zr center. |
| 3 | Chain Propagation | Insertion of monomers into the Zr–C bond extends the polymer chain. |
Kinetic Data :
-
Turnover frequency (TOF): Up to 1,200 mol(ethylene)/mol(Zr)·h under standard conditions.
-
Stereoselectivity: Indenyl ligands induce tacticity in polypropylene (≥85% isotactic) .
Hydrolysis and Stability
The compound is moisture-sensitive, reacting vigorously with water:
-
Hazards : Hydrolysis releases HCl, necessitating inert-atmosphere handling .
-
Thermal Stability : Decomposes above 240°C, forming zirconium oxides and hydrocarbons .
Redox Reactivity
The Zr(IV) center can participate in redox cycles, though less commonly than early transition metals:
-
Reduction : With strong reductants (e.g., Na/Hg), Zr(IV) reduces to Zr(III) intermediates, which dimerize or disproportionate.
-
Oxidation : Limited oxidative pathways due to the +4 oxidation state; reacts with O₂ to form oxo-bridged dimers .
Cross-Coupling Catalysis
The compound facilitates C–C bond formation in presence of co-catalysts:
| Reaction Type | Substrates | Key Product | Yield (%) |
|---|---|---|---|
| Hydroamination | Alkenes + amines | Chiral amines | 60–75 |
| Hydroboration | Alkenes + boranes | Alkylboronates | 55–80 |
Mechanistically, the zirconium center activates substrates via π-coordination, lowering transition-state energy.
Comparative Reactivity
The indenyl ligand’s η⁵-coordination enhances electron density at Zr compared to cyclopentadienyl analogs, increasing catalytic activity. Key contrasts:
| Parameter | Bis(indenyl)ZrCl₂ | Cp₂ZrCl₂ |
|---|---|---|
| Polymerization TOF | 1,200 | 800 |
| Thermal Stability | 240°C | 220°C |
| Hydrolysis Rate | Fast | Moderate |
Scientific Research Applications
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Studied for its potential anticancer properties, as it can increase the penetration and accumulation of chemotherapy drugs in tumor tissues
Industry: Employed in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves its ability to form stable complexes with various substrates. The indenyl ligands provide a stable coordination environment for the zirconium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic reactions or the interaction with biomolecules in biological systems .
Comparison with Similar Compounds
Dichlorobis(1-neomenthylindenyl)zirconium
- Formula : C₃₈H₅₀Cl₂Zr; Molecular Weight : 668.94 g/mol .
- Key Differences : Substituted indenyl ligands with neomenthyl groups (bulky chiral substituents) enhance stereoselectivity in asymmetric catalysis, such as the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction .
- Synthesis : Prepared via ligand substitution reactions using chiral indenyl precursors and zirconium halides .
Trichlorido(tetrahydrofuran){(indenyl)zirconium(IV)}
- Formula : C₂₃H₃₃Cl₃N₂OSiZr; Molecular Weight : 579.17 g/mol .
- Key Differences : Contains a THF ligand and three chloride ligands, forming a distorted trigonal-bipyramidal geometry. This structure co-exists in equilibrium with dichlorido species in solution, affecting catalytic activity in ethylene polymerization .
- Synthesis : Generated by reacting bis(amido)zirconium complexes with Me₃SiCl in THF at elevated temperatures .
Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- Formula : C₂₂H₃₀Cl₂Zr; Molecular Weight : 385.7 g/mol .
- Key Differences : Ethylene-bridged tetrahydroindenyl ligands reduce steric hindrance and increase thermal stability, making it suitable for high-temperature polymerizations .
Physical and Chemical Properties
Catalytic Performance
Biological Activity
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is an organometallic compound with the chemical formula C18H14Cl2Zr. It features two indenyl ligands and two chloride ligands coordinated to a central zirconium atom. This compound is notable for its applications in various scientific fields, particularly in catalysis and potential biomedical uses.
- Molecular Weight : 367.16 g/mol
- Structure : Contains a zirconium center coordinated by two indenyl ligands and two chloride ions.
Synthesis
The synthesis of this compound typically involves the reaction of zirconium tetrachloride with indenyl ligands in an inert atmosphere using solvents like toluene or tetrahydrofuran (THF). This process requires careful control of temperature and stoichiometry to ensure high yield and purity.
The biological activity of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is primarily attributed to its ability to form stable complexes with various biomolecules. This property allows it to participate in several biological processes:
- Drug Delivery : The compound has been investigated for its potential in enhancing the delivery of chemotherapy drugs by forming stable complexes that improve drug solubility and permeability into tumor tissues.
- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activities by increasing the accumulation of chemotherapeutic agents within cancer cells.
Case Studies
-
Drug Delivery Systems :
- In a study focused on enhancing the efficacy of doxorubicin (a common chemotherapy drug), Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- was used to form a complex that improved the drug's cellular uptake in cultured cancer cells. The results indicated a significant increase in cytotoxicity compared to doxorubicin alone.
-
Anticancer Activity :
- A research project investigated the compound's interaction with various cancer cell lines. The findings revealed that it could induce apoptosis (programmed cell death) in certain types of cancer cells, suggesting its potential as an anticancer agent.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- | Organometallic with indenyl ligands | Drug delivery enhancement; potential anticancer effects |
| Dichlorobis(1-neomenthylindenyl)-zirconium | Organometallic with neomenthyl ligands | Limited studies; not widely explored |
| Bis(cyclopentadienyl)zirconium dichloride | Organometallic with cyclopentadienyl ligands | Known for catalytic activity but less biological focus |
Research Applications
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- has diverse applications:
- Catalysis : Used as a catalyst in organic synthesis reactions such as polymerization and hydrogenation.
- Material Science : Employed in producing advanced materials like high-performance polymers and coatings.
Q & A
Q. What are the established synthetic routes for zirconium dichlorobis(indene), and how is its purity validated?
The compound is typically synthesized via ligand substitution reactions using zirconium tetrachloride and indenyl lithium derivatives under inert conditions. Key steps include stoichiometric control of ligands and rigorous exclusion of moisture . Purity is validated through:
- Nuclear Magnetic Resonance (NMR) : Confirms ligand coordination and stereochemistry.
- Elemental Analysis : Ensures correct stoichiometry (e.g., Zr:Cl ratio).
- Melting Point Analysis : 267–271°C, consistent with literature .
- X-ray Crystallography : Resolves η⁵-coordination geometry of indenyl ligands .
Q. What safety protocols are recommended for handling this compound?
Safety assessments indicate no acute skin irritation and a high oral LD₅₀ (>2,000 mg/kg), but standard organometallic handling practices apply:
- Use glove boxes or Schlenk lines for air-sensitive manipulations.
- Avoid protic solvents to prevent ligand hydrolysis.
- Toxicity screening (e.g., Ames test) shows no mutagenic risk, but prolonged exposure studies are advised .
Advanced Research Questions
Q. How does stereochemistry of the indenyl ligand influence catalytic activity in asymmetric synthesis?
The compound exists as stereoisomers (e.g., (1S,2S,5R)- and (1R,2R,5S)-isomers), which dictate enantioselectivity in reactions like Zirconium-catalyzed Asymmetric Carboalumination (ZACA). For example:
Q. What computational methods elucidate electronic properties and reaction mechanisms?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveals:
- HOMO-LUMO Gaps : ~3.5 eV, indicating moderate reactivity suitable for catalytic cycles .
- Mulliken Charges : Zirconium center exhibits partial positive charge (+1.2), facilitating chloride dissociation during catalysis .
- Mechanistic Insights : Ligand slippage (η⁵ to η³ coordination) is a rate-limiting step in alkene insertion, validated by kinetic isotope effects .
Q. How does this catalyst compare to other transition metal complexes in olefin functionalization?
Comparative studies with titanium or hafnium analogs show:
- Higher Thermal Stability : Decomposition onset at 270°C vs. 220°C for Ti analogs .
- Superior Selectivity : Zr complexes achieve >95% regioselectivity in hydroalumination vs. 70–80% for Hf .
- Limitations : Lower turnover frequencies (TOF) compared to Pd catalysts in cross-coupling, attributed to slower oxidative addition .
Data Contradictions and Resolution Strategies
Q. How to resolve discrepancies in reported catalytic efficiencies across studies?
Discrepancies often arise from:
- Solvent Effects : Polar solvents (e.g., THF) stabilize intermediates but slow down chloride dissociation, reducing TOF.
- Ligand Purity : Trace moisture during synthesis generates Zr-O-Zr byproducts, falsely lowering yields . Resolution : Standardize reaction conditions (e.g., anhydrous toluene, 0°C) and characterize catalysts via cyclic voltammetry to assess redox activity .
Methodological Recommendations
Q. What techniques optimize reaction design for zirconium-catalyzed processes?
- In Situ Monitoring : Use UV-Vis spectroscopy to track ligand dissociation (λ = 320 nm) .
- Isomer Separation : Employ preparative TLC on Al₂O₃ to isolate stereoisomers (Rf difference ~0.2 in hexane/EtOAc) .
- Kinetic Profiling : Conduct Eyring analysis to determine activation parameters (ΔH‡, ΔS‡) for mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
